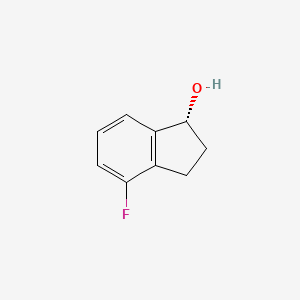

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol

Description

Contextual Significance of Chiral Indane Derivatives in Synthetic Chemistry

Chiral indane derivatives represent a class of "privileged" structural motifs in synthetic organic chemistry. acs.org Their rigid bicyclic framework is a common feature in a wide array of natural products and biologically active molecules, including those with applications in pharmaceuticals and materials science. acs.orgbeilstein-journals.orgrsc.org The stereochemistry of substituents on the indane core is often crucial for molecular recognition and biological function, making the development of methods for their enantioselective synthesis an important area of research. acs.org The ability to construct these chiral frameworks with high precision allows chemists to systematically investigate structure-activity relationships and develop novel compounds with enhanced target specificity. acs.org

Strategic Role of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block

This compound serves as a highly strategic chiral building block in organic synthesis. sigmaaldrich.comrsc.org As a chiral secondary alcohol, its hydroxyl group provides a versatile handle for further chemical transformations, while the (R)-configuration at the C1 position introduces a fixed stereocenter into a target molecule.

The inclusion of a fluorine atom on the aromatic ring is particularly significant. Fluorine substitution is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties. nih.govossila.com It can influence factors such as metabolic stability, lipophilicity, and binding affinity by altering electronic characteristics. nih.gov The fluorine atom in this compound can thus be used to fine-tune the properties of larger, more complex molecules synthesized from it. ossila.com

Table 1: Chemical Properties of this compound (Data for the racemic mixture)

| Property | Value |

| CAS Number | 52085-95-7 bldpharm.com |

| Molecular Formula | C₉H₉FO fishersci.ca |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | This compound |

| Precursor | 4-Fluoro-1-indanone (B1314931) fishersci.ca |

Historical Development of Stereoselective Synthetic Methodologies for Indanol Scaffolds

The synthesis of the indane core structure has been a long-standing objective in organic chemistry. Early methods often relied on intramolecular Friedel-Crafts acylations of 3-arylpropanoic acids to generate the corresponding 1-indanone (B140024) precursors. beilstein-journals.org For instance, hydrocinnamic acid can be cyclized to form 1-indanone, the parent compound of the indanol family. beilstein-journals.org

The primary challenge has always been the control of stereochemistry during the reduction of the ketone (indanone) to the alcohol (indanol). Classical reductions often yield racemic mixtures, requiring subsequent resolution steps to separate the enantiomers. youtube.com The development of asymmetric synthesis has provided more direct and efficient routes to enantiomerically pure indanols.

Modern stereoselective methodologies can be broadly categorized:

Metal-Catalyzed Asymmetric Reduction: This involves the use of a chiral catalyst, often based on transition metals like rhodium or ruthenium, to transfer hydrogen to the ketone in a stereoselective manner.

Organocatalysis: This approach uses small, chiral organic molecules to catalyze the asymmetric transformation. cardiff.ac.uk For example, chiral amines can be used to form chiral enamines or iminium ions that direct the stereochemical outcome of a reaction. acs.orgcardiff.ac.uk

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) or whole microbial cells, has become a powerful and environmentally benign strategy for the asymmetric reduction of ketones. nih.govresearchgate.net These biocatalytic reductions proceed with high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. researchgate.nettudelft.nl The synthesis of chiral alcohols from their corresponding ketones is a hallmark application of this technology, providing access to enantiopure products like this compound from 4-fluoro-1-indanone. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Strategies for Chiral Indanols

| Method | Description | Advantages |

| Classical Resolution | Synthesis of a racemic indanol followed by separation of enantiomers. youtube.com | Conceptually simple. |

| Chiral Metal Catalysis | Asymmetric reduction of an indanone using a chiral transition metal complex. acs.org | High turnover numbers, broad substrate scope. |

| Organocatalysis | Use of a substoichiometric amount of a chiral organic molecule to catalyze the reduction. cardiff.ac.uk | Metal-free, avoids toxic metal contamination. |

| Biocatalysis | Asymmetric reduction of an indanone using enzymes (e.g., ADHs) or whole cells. nih.govresearchgate.nettudelft.nl | Excellent enantioselectivity, mild conditions, environmentally friendly. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUNCRYHQOWNDO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Chiral Recognition of 1r 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Determination of Enantiomeric Purity and Excess

Ensuring the enantiomeric purity of a single-enantiomer drug candidate is a crucial step in pharmaceutical development. The quantification of the unwanted enantiomer is typically expressed as enantiomeric excess (e.e.), a measure of the purity of a chiral sample. Various chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. nih.govnih.gov The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. nih.gov The development of a successful chiral HPLC method often involves screening a variety of CSPs and mobile phase compositions to achieve optimal resolution. nih.gov

For a compound like (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a primary choice due to their broad applicability. nih.gov The separation is influenced by factors including the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Determination

| Parameter | Condition |

| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | e.g., Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (1R) and (1S) enantiomers |

This table represents a typical starting point for method development; actual conditions would require empirical optimization.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. nih.gov

The principles of chiral recognition in SFC are similar to those in HPLC, relying on the interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs are also widely and successfully used in SFC. nih.gov The high diffusivity and low viscosity of supercritical fluids allow for high flow rates without a significant loss in separation efficiency, making SFC particularly suitable for high-throughput screening of chiral compounds. researchgate.net

Assignment of Absolute Configuration

Beyond determining the ratio of enantiomers, unequivocally establishing the absolute configuration (the actual R/S designation) of the chiral center is essential. A combination of crystallographic and spectroscopic methods is typically employed for this purpose.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. rsc.org This technique provides a three-dimensional map of the electron density within a single crystal of the compound. By analyzing the diffraction pattern, the precise spatial arrangement of every atom in the molecule can be determined.

For light-atom molecules like this compound, the determination of absolute configuration relies on the anomalous dispersion effect. While this effect is weaker for lighter atoms, modern diffractometers and computational methods can often provide a reliable assignment. The Flack parameter is a key statistical value used to confidently determine the absolute stereostructure. An alternative approach involves co-crystallization with a chiral reference molecule of known absolute configuration.

Spectroscopic Techniques (e.g., NMR, CD Spectroscopy) for Stereochemical Elucidation

When suitable single crystals cannot be obtained, spectroscopic methods provide crucial insights into the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum. For this compound, derivatization of the hydroxyl group with a chiral reagent like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) would create diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration based on established empirical models of the shielding effects of the chiral reagent.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. Chiral molecules exhibit unique CD spectra, which are mirror images for the two enantiomers. The experimental CD spectrum of an enantiomer can be compared with a theoretically calculated spectrum, often generated using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Application of Stereochemical Correlation Rules (e.g., Kazlauskas Rule)

In biocatalytic resolutions, empirical rules can often predict the stereochemical outcome. The Kazlauskas rule is a well-established guideline for predicting the enantiopreference of many lipases and esterases in the kinetic resolution of secondary alcohols. nih.gov This rule relates the stereochemistry of the faster-reacting enantiomer to the relative sizes of the substituents at the chiral carbinol center.

For a secondary alcohol, the enzyme typically preferentially acylates the enantiomer where the larger substituent is oriented away from the enzyme's active site serine and the smaller substituent fits into a specific pocket. In the case of 4-fluoro-2,3-dihydro-1H-inden-1-ol, the fused ring system would be considered the larger substituent and the hydrogen atom the smaller one. According to the Kazlauskas rule, many lipases would be expected to preferentially acylate the (R)-enantiomer. However, it is important to note that this is an empirical rule and exceptions can occur, sometimes due to specific electronic interactions or hydrogen bonding possibilities within the enzyme's active site. organicchemistrydata.org Experimental verification is always necessary to confirm the stereochemical outcome of a biocatalytic resolution.

Chiral Recognition Mechanisms and Studies

The chiral recognition of enantiomers is a fundamental process in stereochemistry, with significant implications in pharmacology, materials science, and analytical chemistry. The differentiation of enantiomers is typically achieved through the formation of transient diastereomeric complexes with a chiral selector, also known as a chiral solvating agent (CSA), which leads to distinguishable spectroscopic properties, most notably in nuclear magnetic resonance (NMR) spectroscopy. The interactions responsible for this discrimination are non-covalent and can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion.

Currently, specific research detailing the chiral recognition mechanisms for this compound through interactions with chiral solvating agents and the full elucidation of its host-guest interactions in chiral systems is not extensively available in the public scientific literature. General principles of chiral recognition using NMR spectroscopy with CSAs are well-established for various classes of chiral analytes, including alcohols. These principles would theoretically apply to the stereochemical analysis of this compound.

Interactions with Chiral Solvating Agents

The use of chiral solvating agents is a direct and non-destructive method for determining the enantiomeric purity of a chiral compound by NMR spectroscopy. nih.gov This technique relies on the formation of short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent in solution. These diastereomeric complexes exhibit different chemical shifts (anisochrony) for corresponding nuclei, allowing for their differentiation and quantification by integration of the NMR signals.

For an alcohol like this compound, potential interactions with a suitable chiral solvating agent would primarily involve hydrogen bonding between the hydroxyl group of the indanol and a hydrogen bond acceptor/donor site on the CSA. The presence of the fluorine atom and the aromatic ring in the indanol structure could also contribute to other non-covalent interactions, such as dipole-dipole forces and π-π stacking, which are crucial for effective chiral recognition. researchgate.net

While specific data for this compound is not available, studies on analogous indanol derivatives, such as (1S,2R)-(-)-1-amino-2-indanol, have demonstrated their utility as scaffolds for creating novel chiral solvating agents for the recognition of carboxylic acids. researchgate.netresearchgate.net This suggests that the indanol framework is conducive to forming the necessary diastereomeric interactions for chiral discrimination. The effectiveness of a particular CSA would depend on its structural complementarity to the indanol enantiomers, creating a sufficiently different energetic and magnetic environment for the two diastereomeric complexes.

A hypothetical study on this compound might involve screening a variety of commercially available or synthesized chiral solvating agents. The resulting chemical shift differences (Δδ) would be tabulated to identify the most effective CSA for this specific analyte.

Hypothetical Data Table for CSA Screening: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Chiral Solvating Agent (CSA) | Analyte Proton Monitored | Solvent | Δδ (ppm) for Enantiomers |

|---|---|---|---|

| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | H-1 (carbinol) | CDCl₃ | Value |

| (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | H-1 (carbinol) | CDCl₃ | Value |

| (R)-(-)-Mandelic Acid | H-1 (carbinol) | CDCl₃ | Value |

Elucidation of Host-Guest Interactions in Chiral Systems

The detailed understanding of the non-covalent interactions within the diastereomeric complexes, often referred to as host-guest interactions, is critical for rationalizing the observed chiral recognition and for the design of more effective chiral selectors. Techniques such as 1D and 2D NMR spectroscopy (e.g., NOESY or ROESY) are powerful tools for elucidating the three-dimensional structure of these transient complexes in solution.

For this compound, a host-guest study would aim to identify the specific points of interaction between the indanol (the "guest") and a selected chiral solvating agent (the "host"). The hydroxyl group of the indanol is expected to be a primary binding site, forming a hydrogen bond with the CSA. The spatial arrangement of the aromatic ring and the fluorine substituent relative to the functional groups of the CSA would then determine the degree of diastereomeric differentiation.

For instance, in the chiral recognition of similar compounds, a weak CH⋯π interaction between a C-H bond of the analyte and a π-system of the chiral selector has been shown to be a key factor in achieving enantioselectivity. The conformation of the five-membered ring in the indanol structure and the relative orientation of the fluoro-substituted benzene (B151609) ring would play a significant role in the stability and geometry of the host-guest complex.

Computational modeling, such as Density Functional Theory (DFT) calculations, often complements experimental NMR data to provide a more detailed picture of the interaction energies and geometries of the diastereomeric complexes. These studies can help to visualize the preferred conformations and explain why one enantiomer interacts more strongly or in a different orientation with the chiral host than the other.

Applications of 1r 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol As a Chiral Scaffold in Complex Organic Synthesis

Design and Synthesis of Chiral Ligands and Catalysts

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. The inherent chirality and structural rigidity of indanol derivatives make them excellent starting points for catalyst design.

Indanol-Derived Oxazaborolidine Catalysts for Asymmetric Reductions

While the use of indanol derivatives in the formation of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, is well-established for the asymmetric reduction of prochiral ketones, specific research detailing the synthesis and application of oxazaborolidine catalysts derived directly from (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol is not extensively documented in publicly available literature. The general principle involves the condensation of a chiral amino alcohol with a borane (B79455) source. The fluorine substituent on the aromatic ring of the indanol moiety would be expected to influence the Lewis acidity of the resulting oxazaborolidine's boron center, which could, in turn, affect the catalyst's activity and the enantioselectivity of the reduction.

Development of Indanol-Based Chiral Lewis Acids

Chiral Lewis acids are powerful tools for a wide range of enantioselective transformations. The development of Lewis acids based on the This compound scaffold is an area of potential research interest. The fluorine atom's electron-withdrawing nature could enhance the Lewis acidity of a metal center coordinated to the indanol's hydroxyl group. However, specific examples of chiral Lewis acids synthesized from this particular fluorinated indanol and their applications are not readily found in peer-reviewed journals. The broader class of chiral amino alcohols has been used to construct chiral Lewis acids for various reactions, including Diels-Alder and Michael additions. nih.gov

Utilization in Total Synthesis of Natural Products and Bioactive Molecules (as a chiral intermediate)

Chiral building blocks are fundamental to the total synthesis of complex natural products and pharmaceuticals. The stereocenter of This compound can be incorporated into a target molecule, transferring its chirality. Fluorinated building blocks are particularly valuable in medicinal chemistry, as the inclusion of fluorine can improve a drug's metabolic stability and binding affinity. nih.govtandfonline.comsigmaaldrich.com While the use of chiral indanes in the synthesis of bioactive molecules is known, specific published total syntheses that utilize This compound as a key chiral intermediate are not prominently reported.

Precursor for the Development of Advanced Organic Materials and Functional Molecules

The unique properties of fluorinated organic compounds make them attractive for applications in materials science, including liquid crystals and polymers. sigmaaldrich.com The rigid structure and chirality of This compound suggest its potential as a precursor for chiral liquid crystal dopants or as a monomer for the synthesis of specialty polymers with defined stereochemistry. The fluorine atom could impart desirable properties such as thermal stability and specific electronic characteristics. At present, detailed research on the application of this specific compound in advanced materials is limited.

Integration into Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving resources. The integration of chiral catalysts or intermediates derived from This compound into such transformations could provide a direct route to enantiomerically enriched products. For instance, a derivative of this indanol could act as a chiral Brønsted acid or be part of a bifunctional catalyst that orchestrates a cascade sequence. However, specific examples of cascade or multicomponent reactions employing this particular chiral scaffold are not widely available in the scientific literature.

Mechanistic Investigations and Theoretical Studies on 1r 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol in high enantiomeric purity typically involves the stereoselective reduction of its corresponding prochiral ketone, 4-fluoro-1-indanone (B1314931). This transformation is a key step, and its mechanism has been the subject of considerable investigation, often drawing parallels from the well-studied asymmetric reduction of other prochiral ketones.

The most common methods for achieving high stereoselectivity in the reduction of ketones like 4-fluoro-1-indanone involve catalytic asymmetric hydrogenation or transfer hydrogenation. One of the pioneering systems for such transformations is the Noyori-type ruthenium-BINAP catalyst. The mechanism of these hydrogenations is believed to proceed through a six-membered pericyclic transition state. In this model, the catalyst, which contains a chiral ligand, coordinates with the ketone. The hydride transfer from the ruthenium complex to the carbonyl carbon then occurs, with the stereochemical outcome being directed by the chiral environment of the ligand.

For the asymmetric reduction of 4-fluoro-1-indanone, the steric and electronic properties of both the substrate and the catalyst are critical in determining the stereoselectivity. The fluorine atom at the C4 position, being electron-withdrawing, can influence the electronic nature of the carbonyl group. However, its steric bulk is minimal. The stereochemical outcome is primarily governed by the interaction of the indanone with the chiral catalyst, which creates a diastereomeric transition state that favors the formation of one enantiomer over the other.

Biocatalysis offers an alternative and highly selective method for the reduction of prochiral ketones. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs) can exhibit exceptional enantioselectivity. researchgate.net The mechanism in enzymatic reductions involves the binding of the substrate in a specific orientation within the enzyme's active site, followed by a highly controlled hydride transfer from a cofactor, typically NADH or NADPH. The high degree of stereocontrol is attributed to the pre-organized chiral environment of the active site.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and molecular properties that may be difficult to probe experimentally. For this compound, such studies can offer deep insights into its formation and conformational behavior.

Density Functional Theory (DFT) Calculations on Reactivity and Transition States

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions. For the asymmetric reduction of 4-fluoro-1-indanone, DFT calculations can be employed to model the transition states of the reaction. mdpi.com By calculating the energies of the possible transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a given catalytic system can be predicted and understood. mdpi.com

These calculations typically involve optimizing the geometries of the reactants, the catalyst-substrate complex, the transition states, and the products. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher enantioselectivity.

For the reduction of 4-fluoro-1-indanone, DFT studies can elucidate the role of the fluorine substituent. The calculations can reveal how the C-F bond's electronic properties influence the charge distribution in the transition state and how it interacts with the chiral catalyst.

Table 1: Representative Data from DFT Calculations for Ketone Reduction This table presents hypothetical data to illustrate the typical output of DFT calculations for the asymmetric reduction of a ketone. The values are representative and not specific to 4-fluoro-1-indanone.

| Parameter | (R)-Transition State | (S)-Transition State |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | 2.5 |

| Key Bond Distance (Å) | 2.1 | 2.3 |

| Imaginary Frequency (cm⁻¹) | -450 | -420 |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformers. The five-membered ring of the indanol core can adopt various puckered conformations, and the orientation of the hydroxyl group can also vary.

The presence of the fluorine atom can exert significant stereoelectronic effects that influence the conformational preferences of the molecule. nih.gov The gauche effect, for instance, describes the tendency of adjacent electronegative substituents to adopt a gauche conformation rather than an anti-conformation. rsc.orgrsc.org In the context of this compound, interactions between the fluorine atom and the hydroxyl group, as well as with the π-system of the benzene (B151609) ring, can lead to a preference for specific conformations.

Computational methods, such as potential energy surface scans, can be used to identify the stable conformers and to quantify their relative energies. These studies can reveal the dihedral angles and bond lengths associated with the most stable structures. Such conformational analysis is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape.

Kinetic and Thermodynamic Aspects of Fluoro-Indanol Transformations

The formation of this compound via the reduction of 4-fluoro-1-indanone can be understood in terms of kinetic and thermodynamic control. beilstein-journals.orgnih.govd-nb.info In many stereoselective reactions, the product distribution is determined by the relative rates of formation of the different stereoisomers (kinetic control) rather than their relative stabilities (thermodynamic control).

In the context of asymmetric catalysis, the reaction is designed to be under kinetic control. The chiral catalyst lowers the activation energy for the formation of one enantiomer significantly more than for the other. Even if the desired enantiomer is not the thermodynamically most stable product, it is formed much faster, leading to a high enantiomeric excess.

The reaction conditions, such as temperature, can play a crucial role. Lower temperatures generally enhance kinetic control, as there is less thermal energy to overcome the higher activation barrier leading to the undesired enantiomer.

Table 2: Illustrative Kinetic and Thermodynamic Parameters This table provides a conceptual overview of the kinetic and thermodynamic parameters in a stereoselective reduction. The values are for illustrative purposes.

| Parameter | Formation of (R)-enantiomer | Formation of (S)-enantiomer |

|---|---|---|

| Activation Energy (Ea) | Lower | Higher |

| Rate Constant (k) | k_R (fast) | k_S (slow) |

| Product Stability (ΔG) | May be less stable | May be more stable |

| Control | Kinetic Product | Thermodynamic Product |

Spectroscopic Probing of Reaction Intermediates and Transition Structures

While transition states are fleeting and cannot be directly observed, spectroscopic techniques can sometimes provide evidence for the existence of reaction intermediates. In the catalytic cycle of asymmetric hydrogenation, intermediates such as the catalyst-substrate complex may be detectable under certain conditions.

Advanced spectroscopic methods, such as in-situ NMR or IR spectroscopy, can be used to monitor the reaction mixture over time. By identifying the signals of species that are neither reactants nor products, it may be possible to characterize intermediates. For example, changes in the chemical shifts of the catalyst's ligands or the substrate upon complexation can provide structural information about the intermediate complex.

While direct spectroscopic observation of the transition state is not feasible, kinetic isotope effect (KIE) studies can provide indirect information about its structure. By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes are related to the bonding environment of the isotopically labeled atom in the transition state, offering valuable mechanistic insights.

Future Perspectives and Emerging Research Directions

Innovative Catalyst Design for Enhanced Enantioselectivity and Efficiency

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol. Future research will focus on the design of novel catalysts that offer superior enantioselectivity and efficiency in the asymmetric reduction of the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one.

Key areas of development include:

Planar Chiral Catalysts: The development of new planar chiral indenyl rhodium complexes and other group IX metal catalysts is a promising avenue. nih.gov These catalysts can create a unique electronic and steric environment to guide the enantioselective transformation with high precision. nih.gov

Chiral Brønsted Acids: Catalysts like BINOL-derived N-triflyl phosphoramides have shown success in asymmetric cyclization reactions to form chiral aminoindenes. rsc.org Similar chiral phosphoric acid catalysts could be adapted for the highly enantioselective reduction of fluorinated indanones, offering a metal-free alternative. nih.gov

Immobilized and Reusable Catalysts: To improve the sustainability and cost-effectiveness of the synthesis, research into heterogeneous catalysts is crucial. Immobilizing highly efficient homogeneous catalysts, such as chiral iridium or rhodium complexes, onto solid supports will facilitate easier separation and recycling.

| Catalyst Type | Potential Advantages | Relevant Research Areas |

| Planar Chiral Rhodium/Iridium Complexes | High enantioselectivity, broad substrate scope. | Asymmetric allylic C-H amidation, asymmetric hydrogenation. nih.govnih.gov |

| Chiral Phosphoric Acids (e.g., TRIP-derived) | Metal-free, good yields, excellent enantiocontrol. | Enantioselective intramolecular aza-Michael reactions. nih.gov |

| Immobilized Homogeneous Catalysts | Recyclability, simplified purification, suitable for flow chemistry. | Heterogenization of known efficient catalysts for asymmetric reduction. |

Expanding the Scope of Fluorinated Indanol Scaffolds in Diverse Chemical Contexts

The indanone and indanol structural motifs are common in a wide range of medicinally relevant compounds, from diabetes treatments to serotonin receptor agonists. mdpi.com The introduction of fluorine into this scaffold opens up new avenues for drug discovery and materials science. mdpi.comresearchgate.net

Future research will likely focus on:

Medicinal Chemistry: Fluorinated indanol derivatives are being explored as potential therapeutic agents. For instance, dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors for anti-cancer applications. nih.gov The unique properties conferred by the fluorine atom can be exploited to develop novel treatments for a variety of diseases. beilstein-journals.orgnih.gov

Agrochemicals: The principles of medicinal chemistry, particularly the benefits of fluorination, are often transferable to the development of new pesticides and herbicides. nih.gov Fluorinated indanol derivatives could lead to the discovery of more potent and selective agrochemicals.

Materials Science: Chiral fluorinated compounds can exhibit unique properties relevant to materials science, including liquid crystals and chiral polymers. The rigid indanol backbone combined with the polarity of the C-F bond could be exploited in the design of advanced materials.

Advanced Automation and Flow Chemistry Integration for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methods. Advanced automation and continuous flow chemistry offer significant advantages over traditional batch processing. researchgate.netnih.gov

Key future developments in this area include:

Continuous Flow Asymmetric Hydrogenation: Implementing the catalytic asymmetric reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one in a continuous flow system can lead to higher throughput, better process control, and improved safety. nih.govresearchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often resulting in higher yields and purity. researchgate.net

Automated Reaction Optimization: The integration of automated synthesis platforms with in-line analytical tools (e.g., HPLC, NMR) can accelerate the optimization of reaction conditions. Machine learning algorithms can be used to analyze the data in real-time and suggest new experimental parameters to maximize yield and enantioselectivity. researchgate.net

| Technology | Advantages for Scalable Synthesis |

| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety, higher throughput, precise control of reaction parameters. researchgate.netnih.govmdpi.com |

| Automated Synthesis Platforms | High-throughput screening of catalysts and conditions, rapid optimization, reproducible results. researchgate.netnih.gov |

| In-line Process Analytical Technology (PAT) | Real-time reaction monitoring, immediate feedback for process control, ensures consistent product quality. |

Development of Novel Derivatization Strategies for Broader Synthetic Utility

This compound is a versatile intermediate that can be transformed into a wide array of more complex molecules. Future research will focus on developing new methods to functionalize this scaffold, thereby expanding its synthetic utility.

Emerging derivatization strategies include:

C-F Bond Functionalization: While historically challenging, methods for the selective activation and functionalization of C-F bonds are emerging. nih.gov This could allow for the direct conversion of the fluoro group into other functionalities, providing novel pathways to new derivatives.

Stereoselective Functionalization: Developing methods for the stereoselective introduction of additional functional groups onto the indanol ring system will be crucial. For example, diastereoselective reactions directed by the existing hydroxyl group can be used to install new stereocenters with high control.

Nucleophilic Fluorination: The hydroxyl group can be replaced with another fluorine atom via nucleophilic fluorination (e.g., using DAST or Deoxofluor) to generate vicinal difluoro-indane derivatives. researchgate.netbeilstein-journals.org These structures are of significant interest in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric catalysis or chiral resolution. For fluorinated indanol derivatives, fluorination can be achieved via electrophilic substitution or nucleophilic fluorinating agents (e.g., Selectfluor). Enantiomeric purity is typically verified using chiral HPLC or polarimetry. For example, similar fluorinated indanones (e.g., 5,6-difluoro-1-indanone) are synthesized using fluorinated precursors and purified via recrystallization to enhance stereochemical control .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be optimized to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the hydroxyl proton (δ ~4–5 ppm, broad) and fluorine-induced splitting patterns in aromatic/allylic regions. For example, in 5-fluoroindole derivatives, fluorine atoms deshield adjacent protons, causing distinct coupling (e.g., J = 8–10 Hz) .

- HRMS : Accurate mass measurement (e.g., FAB-HRMS) confirms molecular formula. A fragment at m/z 335.1512 [M+H]+ was reported for a related fluorinated indole .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of fluorinated intermediates. Reactions under inert atmospheres (N2/Ar) prevent oxidation of the hydroxyl group. For instance, CuI-catalyzed click reactions in PEG-400:DMF mixtures yield stable fluorinated products .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of fluorination in dihydroindenol derivatives?

- Methodological Answer : Fluorination at the 4-position is governed by the electron-donating hydroxyl group, which directs electrophilic fluorination para to itself. Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals. Comparative studies on 5,6-difluoro-1-indanone show fluorine’s electron-withdrawing effect reduces ring electron density, altering reaction pathways .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. For fluorinated indanols, acidic conditions may hydrolyze the hydroxyl group, while basic conditions promote ring oxidation. Sample cooling during analysis (e.g., HSI spectroscopy) minimizes thermal degradation artifacts .

Q. How can enantioselective synthetic pathways be scaled without compromising yield or purity?

- Methodological Answer : Continuous flow chemistry improves scalability and stereocontrol. For example, microreactors enable precise temperature and reagent mixing, critical for asymmetric hydrogenation of fluorinated ketones to indanols. Process analytical technology (PAT) monitors enantiomeric excess in real time .

Q. What role does this compound play in pharmacological models, and how are its bioactivity assays designed?

- Methodological Answer : Fluorinated indanols are explored as enzyme inhibitors (e.g., kinases) due to fluorine’s electronegativity and bioavailability. Assays use fluorometric or radiometric detection. For instance, 5-fluorooxindole derivatives are tested in ischemia models via cell viability assays and ROS scavenging studies .

Key Challenges & Solutions

- Challenge : Low yield in asymmetric synthesis due to competing racemization.

Solution : Use low-temperature conditions (-20°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) . - Challenge : Spectral overlap in NMR due to fluorine coupling.

Solution : 19F NMR decoupling or 2D NMR (HSQC) to resolve complex splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.